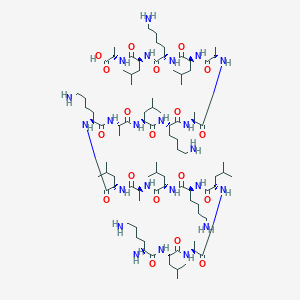
KLA seq
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KLA sequence involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of KLA sequence can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
KLA sequence primarily undergoes reactions that involve its interaction with cellular membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its biological activity is mediated through its ability to disrupt mitochondrial membranes .
Common Reagents and Conditions
The synthesis of KLA sequence involves reagents such as protected amino acids, carbodiimides, and cleavage reagents like trifluoroacetic acid. The reaction conditions typically include controlled temperature and pH to ensure the proper assembly of the peptide chain .
Major Products Formed
The major product formed from the synthesis of KLA sequence is the peptide itself, which can be further modified or conjugated with other molecules to enhance its biological activity .
科学的研究の応用
KLA sequence has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: KLA sequence has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Biological Research: KLA sequence is used as a tool in biological research to study the mechanisms of apoptosis and mitochondrial function.
Industrial Applications:
作用機序
KLA sequence exerts its effects by disrupting the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in the apoptotic pathway. The peptide targets the mitochondrial membrane due to its positively charged lysine residues, which interact with the negatively charged phospholipids in the membrane .
類似化合物との比較
KLA sequence is unique in its ability to induce apoptosis through mitochondrial membrane disruption. Similar compounds include other pro-apoptotic peptides such as:
Bax: A protein that promotes apoptosis by permeabilizing the mitochondrial membrane.
Bak: Another protein that induces apoptosis through mitochondrial membrane disruption.
BH3-only proteins: A family of proteins that promote apoptosis by interacting with and activating Bax and Bak.
Compared to these compounds, KLA sequence is unique in its synthetic nature and its potential for modification and conjugation to enhance its biological activity .
特性
分子式 |
C90H169N23O19 |
|---|---|
分子量 |
1877.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C90H169N23O19/c1-48(2)41-66(111-78(119)61(96)31-21-26-36-91)83(124)100-58(18)76(117)110-72(47-54(13)14)89(130)105-64(34-24-29-39-94)81(122)112-67(42-49(3)4)84(125)101-59(19)77(118)109-70(45-52(9)10)87(128)104-63(33-23-28-38-93)80(121)99-57(17)75(116)108-69(44-51(7)8)86(127)103-62(32-22-27-37-92)79(120)98-55(15)73(114)97-56(16)74(115)107-71(46-53(11)12)88(129)106-65(35-25-30-40-95)82(123)113-68(43-50(5)6)85(126)102-60(20)90(131)132/h48-72H,21-47,91-96H2,1-20H3,(H,97,114)(H,98,120)(H,99,121)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,130)(H,106,129)(H,107,115)(H,108,116)(H,109,118)(H,110,117)(H,111,119)(H,112,122)(H,113,123)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |
InChIキー |
YUWIEWLXZOANKN-NSKYRFEWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


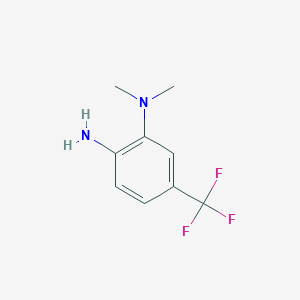
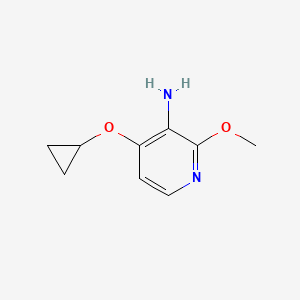
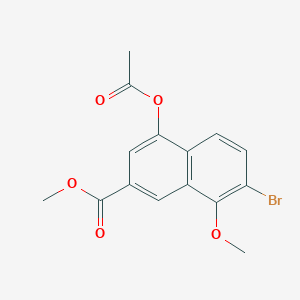

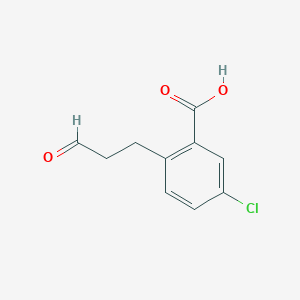
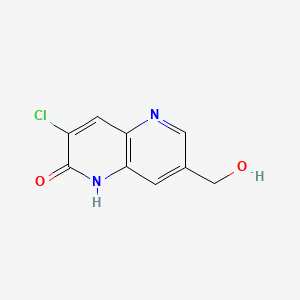
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
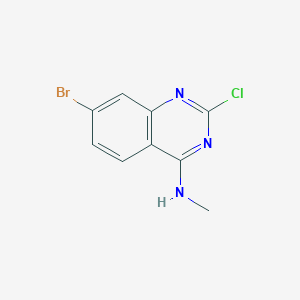
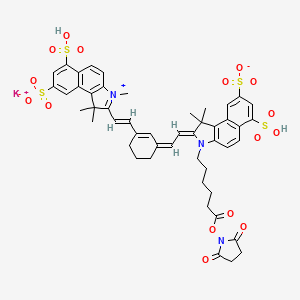
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
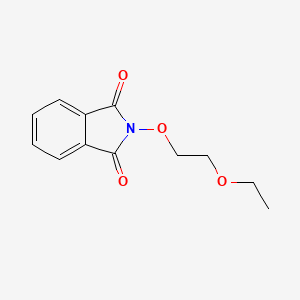


![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
